molecular formula C14H17N5O3S B080608 Disperse Blue 106 CAS No. 12223-01-7

Disperse Blue 106

Cat. No.: B080608
CAS No.: 12223-01-7
M. Wt: 335.38 g/mol
InChI Key: UIHYHADQHHUIOF-UHFFFAOYSA-N
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Description

Disperse Blue 106 is a dark blue textile dye commonly used in fabrics colored dark blue, brown, black, purple, and some greens. It is frequently found in 100% acetate and 100% polyester fabrics, as well as other synthetic-blended clothes, bedding, nylon stockings, swimming suits, and tights . This compound is known for its vibrant color and is widely used in the textile industry.

Chemical Reactions Analysis

Disperse Blue 106 undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include reducing agents like sodium dithionite for reduction reactions and electrophiles for substitution reactions.

Scientific Research Applications

Disperse Blue 106 has several scientific research applications:

Mechanism of Action

The mechanism of action of Disperse Blue 106 involves its ability to bind to synthetic fibers through non-covalent interactions. The dye molecules penetrate the fiber matrix and interact with the polymer chains, resulting in a stable coloration. The molecular targets include the polymer chains of the synthetic fibers, and the pathways involved are primarily physical interactions rather than chemical reactions .

Comparison with Similar Compounds

Disperse Blue 106 is often compared with other disperse dyes such as Disperse Blue 124, Disperse Blue 1, and Disperse Blue 3. These dyes share similar applications in the textile industry but differ in their chemical structures and dyeing properties. This compound is unique due to its specific molecular structure, which provides distinct color properties and allergenic potential .

Similar Compounds

  • Disperse Blue 124
  • Disperse Blue 1
  • Disperse Blue 3
  • Disperse Red 9
  • Disperse Red 11
  • Disperse Red 60

This compound stands out for its vibrant color and widespread use in the textile industry, making it a significant compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYHADQHHUIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864324
Record name C.I. Disperse Blue 106
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68516-81-4, 12223-01-7
Record name Disperse Blue 106
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68516-81-4
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Record name C.I. 111935
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Record name Disperse Blue 106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLUE 106
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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